2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene
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Overview
Description
2,3,13,14-tetrazapentacyclo[128003,1204,9015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene typically involves multi-step organic reactions. The process begins with the formation of the core pentacyclic structure, followed by the introduction of tetrazole groups at specific positions. Common reagents used in these reactions include organolithium compounds, halogenated precursors, and nitrogen sources under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,10,15,17,19,21-octaene-11,22-dicarbonitrile
- Docosa-2,4,6,8,10,12,14,16,18,20-decaene
Uniqueness
2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene is unique due to its specific tetrazole substitutions and pentacyclic framework. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
13090-26-1 |
---|---|
Molecular Formula |
C18H12N4 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene |
InChI |
InChI=1S/C18H12N4/c1-3-7-15-13(5-1)9-11-17-20-22-16-8-4-2-6-14(16)10-12-18(22)19-21(15)17/h1-12H |
InChI Key |
KIXNSFMKDJYUCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN4C(=NN32)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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